A sesquiterpene antibiotic, isolated from Trichoderma sp. A potent and selective glyceraldehyde 3-phosphate dehydrogenase (GAPDH) inhibitor. Binds to the essential Cys149 residue in the catalytic site of GAPDH. Selectively kills high-glycolytic cancer cells through glucose-dependent active ATP deprivation. Selective and competitive inhibitor of mammalian DNA polymerases beta, lambda and terminal deoxynucleotidyl transferase (TdT) in family X of pols.
1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid
CAS No.: 74310-84-2
Cat. No.: VC0005820
Molecular Formula: C15H20O5
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid - 74310-84-2](/images/no_structure.jpg)
CAS No. | 74310-84-2 |
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Molecular Formula | C15H20O5 |
Molecular Weight | 280.32 g/mol |
IUPAC Name | 1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid |
Standard InChI | InChI=1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17) |
Standard InChI Key | JESMSCGUTIEROV-UHFFFAOYSA-N |
SMILES | CC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O |
Canonical SMILES | CC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O |
Appearance | White solidPurity:³95% by HPLC |
Structural Overview
This compound features a spirocyclic framework combining benzoxepine and oxirane (epoxide) rings. Key structural elements include:
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Core Framework: A hexahydrobenzoxepine ring fused with an oxirane moiety at the spiro junction.
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Functional Groups:
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A ketone group (1-oxo).
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A carboxylic acid group at position 4.
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An isopropyl substituent at position 6.
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Synthetic Pathways
The synthesis of such spirocyclic compounds typically involves multi-step organic reactions. Potential strategies may include:
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Spirocyclization:
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Formation of the spiro junction can be achieved through intramolecular cyclization of an epoxide precursor.
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Example: Reaction of a benzoxepine derivative with an electrophile to induce cyclization.
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Functional Group Introduction:
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The carboxylic acid group may be introduced via oxidation or hydrolysis of an ester precursor.
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The ketone functionality can be installed using selective oxidation reactions.
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Substituent Addition:
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The isopropyl group at position 6 could be introduced via Friedel-Crafts alkylation or similar regioselective approaches.
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Analytical Characterization
Characterization of this compound would require advanced spectroscopic and analytical techniques:
Spectroscopy
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NMR (Nuclear Magnetic Resonance):
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Proton (H) and carbon (C) NMR would reveal the chemical environment of hydrogens and carbons in the structure.
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Key signals include:
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Downfield shifts for the carboxylic acid proton.
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Multiplets for the isopropyl group.
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IR (Infrared Spectroscopy):
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Strong absorption bands for:
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Carboxylic acid () around 1700 cm.
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Ketone () near 1720 cm.
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Epoxide stretching vibrations around 1250–950 cm.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Fragmentation patterns would provide insights into structural stability.
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Crystallography
X-ray crystallography could confirm the spirocyclic structure and stereochemistry at the oxirane junction.
Potential Applications
Spirocyclic compounds are often studied for their biological activities due to their rigid frameworks and unique three-dimensional shapes. Possible applications for this compound include:
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Pharmaceuticals:
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Spirocyclic structures are common in drug discovery for their ability to interact with biological targets.
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The carboxylic acid group may enhance binding affinity to enzymes or receptors.
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Material Science:
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Epoxide-containing molecules are precursors for polymer synthesis or cross-linking agents.
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Chemical Probes:
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Its unique structure could make it a candidate for studying enzyme mechanisms or as a scaffold for further functionalization.
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